4-Etinilbenceno-1-sulfonil fluoruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Sulfonyl fluorides, including 4-Ethynylbenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Molecular Structure Analysis

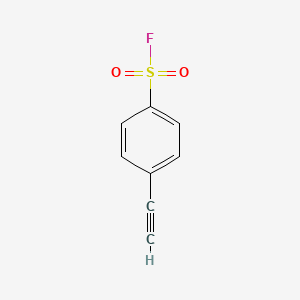

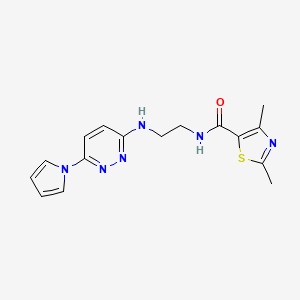

The molecular structure of 4-Ethynylbenzene-1-sulfonyl fluoride consists of an ethynyl group (C≡CH) attached to the 4-position of a benzene ring, which is further substituted at the 1-position with a sulfonyl fluoride (SO2F) group.

Chemical Reactions Analysis

Fluorinated surfactants, including 4-Ethynylbenzene-1-sulfonyl fluoride, have unique properties derived from the substitution of at least one hydrogen atom along the carbon backbone with fluorine . These properties make them largely irreplaceable in many applications .

Physical And Chemical Properties Analysis

4-Ethynylbenzene-1-sulfonyl fluoride is a powder at room temperature . Its molecular weight is 184.18.

Aplicaciones Científicas De Investigación

- EBSF puede servir como precursor para sintetizar moléculas fluorescentes. Los investigadores han modificado su estructura para crear fluoróforos con propiedades de emisión únicas. Estos fluoróforos encuentran aplicaciones en bioimagenología, seguimiento celular y microscopía de fluorescencia .

- La optogenética implica controlar la actividad celular utilizando proteínas sensibles a la luz. Los derivados de EBSF pueden incorporarse en herramientas optogenéticas, lo que permite la manipulación precisa de los circuitos neuronales. Estos compuestos permiten a los investigadores estudiar la función cerebral, el comportamiento y los mecanismos de la enfermedad .

- EBSF reacciona selectivamente con los residuos de cisteína en las proteínas, formando enlaces covalentes. Esta propiedad lo hace útil para etiquetar y capturar proteínas en mezclas complejas. Los investigadores emplean sondas basadas en EBSF para estudiar las interacciones proteína-proteína, las modificaciones postraduccionales y la actividad enzimática .

- EBSF contiene un grupo alquino, lo que lo hace adecuado para reacciones de química click. Los investigadores lo utilizan para funcionalizar biomoléculas (como péptidos, anticuerpos o ácidos nucleicos) acoplándolos a otras moléculas mediante reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAC) .

- EBSF se puede inmovilizar en superficies, creando sustratos funcionalizados. Estas superficies modificadas encuentran aplicaciones en biosensores, sistemas de liberación de fármacos y biochips. Los materiales funcionalizados con EBSF mejoran la selectividad y la sensibilidad en la detección de analitos .

- EBSF sirve como un bloque de construcción versátil para sintetizar diversos compuestos. Los químicos medicinales lo utilizan para crear candidatos a fármacos, especialmente en el diseño de inhibidores enzimáticos o agentes dirigidos a la proteasa. Su reactividad única permite el desarrollo de nuevas moléculas terapéuticas .

Fluoróforos y Agentes de Imagenología

Optogenética

Biología Química y Proteómica

Bioconjugación y Química Click

Ciencia de Materiales y Modificación de Superficies

Síntesis Orgánica y Química Medicinal

Mecanismo De Acción

Target of Action

Based on its structure, it is likely to interact with proteins or enzymes that have affinity for sulfonyl fluoride groups .

Mode of Action

Sulfonyl fluoride groups are known to form covalent bonds with certain amino acid residues in proteins, potentially altering their function .

Biochemical Pathways

The compound’s potential to modify proteins suggests it could influence a variety of biochemical processes .

Pharmacokinetics

Its molecular weight (18419 g/mol) suggests it could be absorbed and distributed in the body .

Result of Action

Its potential to modify proteins suggests it could have diverse effects at the molecular and cellular levels .

Safety and Hazards

Direcciones Futuras

There are ongoing research efforts to advance the practical applications of photo- and electro-reactions for sulfonyl fluoride synthesis . These strategies could potentially lead to more efficient and environmentally friendly methods for the synthesis of compounds like 4-Ethynylbenzene-1-sulfonyl fluoride .

Análisis Bioquímico

Biochemical Properties

It is known that benzylic compounds, such as 4-Ethynylbenzene-1-sulfonyl fluoride, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially interact with various enzymes, proteins, and other biomolecules, altering their function and activity .

Cellular Effects

It is known that fluoride compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzylic compounds can undergo various reactions, including forming sigma-bonds with the benzene ring, generating a positively charged intermediate . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that fluoride compounds can have temporal effects on microbial populations, interacting with the plant community to affect vegetation composition .

Dosage Effects in Animal Models

It is known that fluoride exposure can lead to skeletal fluorosis, with the risk increasing with higher dosages .

Metabolic Pathways

It is known that fluoride can be involved in various metabolic pathways, affecting metabolic flux and metabolite levels .

Transport and Distribution

It is known that fluoride can cross epithelia in the form of undissociated acid, allowing it to be transported and distributed throughout the body .

Subcellular Localization

It is known that fluoride can be transported and distributed throughout the body, potentially localizing in various subcellular compartments .

Propiedades

IUPAC Name |

4-ethynylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGGBIBRCKVFND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2445361.png)

![2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2445363.png)

![3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea](/img/structure/B2445365.png)

![3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445367.png)

![4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2445372.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2445373.png)